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Pyridine, 2-ethyl-6-(trifluoromethyl)- is a substituted pyridine compound characterized by the presence of a trifluoromethyl group at the 6-position and an ethyl group at the 2-position of the pyridine ring. Pyridine derivatives, particularly those containing trifluoromethyl groups, are known for their unique physical and chemical properties, which make them valuable in various industrial applications, including agrochemicals and pharmaceuticals . The molecular formula for Pyridine, 2-ethyl-6-(trifluoromethyl)- is C9H10F3N, and it exhibits a distinct aromatic character due to the nitrogen atom in the heterocyclic ring.
These reactions are significant for synthesizing more complex molecules or modifying existing structures for specific applications.
The synthesis of Pyridine, 2-ethyl-6-(trifluoromethyl)- can be achieved through several methods:
Each method has its advantages depending on the desired yield and purity of the final product.
Pyridine, 2-ethyl-6-(trifluoromethyl)- has several applications:
Several compounds share structural similarities with Pyridine, 2-ethyl-6-(trifluoromethyl)-. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Trifluoromethylpyridine | Contains a trifluoromethyl group | Used extensively in agrochemical applications |
| 5-Trifluoromethylpyridin-2-amine | Amino group at position 2 | Exhibits different biological activities |
| 3-Trifluoromethylpyridine | Trifluoromethyl at position 3 | Different reactivity patterns compared to others |
| 6-(Trifluoromethyl)picolinic acid | Carboxylic acid functional group | Potential use in pharmaceuticals |
Pyridine, 2-ethyl-6-(trifluoromethyl)- is unique due to its ethyl substitution at position 2 and its specific trifluoromethyl positioning at position 6, which influence its chemical behavior and applications distinctly compared to other pyridine derivatives.
The core structure consists of a pyridine ring substituted at positions 2 and 6 with ethyl (-C₂H₅) and trifluoromethyl (-CF₃) groups, respectively. X-ray crystallography and computational models reveal a planar aromatic system with bond lengths distorted by the electron-withdrawing -CF₃ group. The C-F bond lengths in the trifluoromethyl group measure approximately 1.33 Å, characteristic of strong σ-bonding with partial double-bond character due to hyperconjugation.
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉BF₃NO₂ | |
| Molecular Weight | 218.97 g/mol | |
| LogP (Partition Coefficient) | 0.3426 | |
| Rotatable Bonds | 2 |
The ethyl group’s +I effect slightly donates electron density to the ring, counteracting the -I effect of the -CF₃ group. This balance creates regions of varying electron density, making the compound amenable to both nucleophilic and electrophilic reactions at positions 3 and 5.
Trifluoromethylpyridines (TFMPs) gained prominence in the 1980s when scalable synthesis routes were developed for agrochemical intermediates. Early methods involved vapor-phase chlorination of 3-picoline followed by fluorine exchange using hydrogen fluoride (Scheme 1):
$$
\text{3-Picoline} \xrightarrow[\text{Cl}2, \text{FeF}3]{300^\circ\text{C}} \text{2-Chloro-5-(trifluoromethyl)pyridine} \xrightarrow{\text{H}_2/\text{Pd}} \text{2-Ethyl-6-(trifluoromethyl)pyridine}
$$
This process, optimized by Dow Chemical and Ishihara Sangyo Kaisha, enabled bulk production of derivatives like 2,5-CTF (2-chloro-5-(trifluoromethyl)pyridine), a precursor to herbicides. The ethyl-substituted variant emerged as a stable intermediate for synthesizing sulfonylurea herbicides, leveraging its resistance to hydrolysis under acidic conditions.
By the 2000s, advances in cross-coupling reactions allowed direct introduction of trifluoromethyl groups via Cu-mediated Ullmann couplings, expanding access to diverse TFMP scaffolds. The compound’s role in drug discovery intensified after 2010, with its -CF₃ group improving pharmacokinetic profiles of kinase inhibitors and antiviral agents.
Fluorine’s electronegativity (3.98 Pauling scale) induces pronounced electron withdrawal, rendering the pyridine ring electron-deficient. This effect is quantified by Hammett substituent constants (σₘ = 0.43 for -CF₃), which predict increased acidity of the pyridinium proton (pKa ≈ 1.2). The -CF₃ group also stabilizes adjacent negative charges through inductive effects, facilitating deprotonation in Suzuki-Miyaura couplings:
$$
\text{Ar-B(OH)}_2 + \text{2-Ethyl-6-CF₃-Pyridine} \xrightarrow{\text{Pd(0)}} \text{Biaryl Product}
$$
Comparative studies show that replacing -CF₃ with -CH₃ reduces reaction yields by 40–60% in cross-couplings, underscoring fluorine’s role in transition-state stabilization. Additionally, the -CF₃ group’s hydrophobicity (π = 1.7) enhances membrane permeability, making the compound a favored scaffold in CNS-targeting drugs.